molecular formula C10H13N3O3S B4268060 N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide

N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide

Cat. No. B4268060
M. Wt: 255.30 g/mol
InChI Key: DXGTVKAOQUVRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC-319726 and is primarily used in the development of novel drugs and therapies.

Mechanism of Action

The mechanism of action of N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in energy metabolism and is also involved in various cellular processes, including DNA repair and apoptosis. By inhibiting GAPDH, N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide disrupts the energy metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects
N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide in lab experiments is its potent anticancer activity. This compound has been found to be effective against a wide range of cancer cells, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of using this compound is its toxicity, which may limit its clinical applications.

Future Directions

There are several future directions for the research on N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide. One of the areas of interest is the development of more potent and selective inhibitors of GAPDH. Another area of research is the investigation of the potential applications of this compound in the treatment of neurodegenerative disorders. Furthermore, the development of drug delivery systems that can effectively deliver N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide to target tissues is also an area of interest. Finally, more studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Conclusion
In conclusion, N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide is a promising compound with potential applications in cancer therapy and the treatment of neurodegenerative disorders. Its mechanism of action involves the inhibition of GAPDH, leading to cell death in cancer cells. However, further research is needed to evaluate its safety and efficacy in preclinical and clinical trials.

Scientific Research Applications

N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(benzenesulfonamido)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-2-8-11-10(14)12-13-17(15,16)9-6-4-3-5-7-9/h2-7,13H,1,8H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGTVKAOQUVRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenylsulfonyl)-N-(prop-2-en-1-yl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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